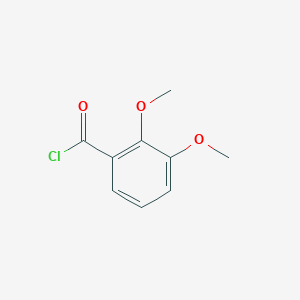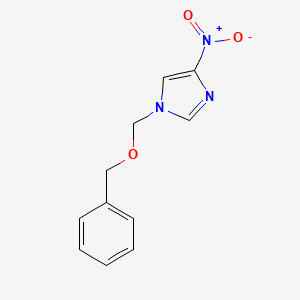
2,3-二甲氧基苯甲酰氯
概述
描述
2,3-Dimethoxybenzoyl chloride is an organic compound with the molecular formula C₉H₉ClO₃. It is a derivative of benzoic acid, where two methoxy groups are attached to the benzene ring at the 2 and 3 positions, and a chloride group replaces the carboxyl group. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
科学研究应用
2,3-Dimethoxybenzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the preparation of benzamide derivatives, which exhibit various biological activities such as antioxidant, antibacterial, and anti-inflammatory properties.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
作用机制
Target of Action
2,3-Dimethoxybenzoyl chloride is a benzoyl chloride derivative
Mode of Action
The mode of action of 2,3-Dimethoxybenzoyl chloride is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive and can undergo nucleophilic acyl substitution reactions with various nucleophiles, leading to the formation of amides, esters, and carboxylic acids .
Biochemical Pathways
It has been used as a starting reagent in the synthesis of various compounds, such as benzamides . These compounds have been shown to exhibit antioxidant and antibacterial activities .
Result of Action
Benzamides synthesized from it have shown antioxidant and antibacterial activities . This suggests that the compound may have potential applications in the development of new therapeutic agents.
生化分析
Biochemical Properties
It has been used as a starting material in the synthesis of benzamide compounds . Benzamides are a significant class of amide compounds that have been widely used in various industries including medical, industrial, biological, and potential drug industries .
Cellular Effects
Benzamide compounds, which can be synthesized from 2,3-Dimethoxybenzoyl chloride, have been shown to exhibit antioxidant and antibacterial activities .
Molecular Mechanism
Benzamides, which can be synthesized from 2,3-Dimethoxybenzoyl chloride, have been shown to exhibit antioxidant and antibacterial activities .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2,3-dimethoxybenzoyl chloride typically involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride (SOCl₂) in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods: In an industrial setting, the preparation of 2,3-dimethoxybenzoyl chloride follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically stirred at room temperature before the addition of thionyl chloride, followed by heating to complete the reaction .
化学反应分析
Types of Reactions: 2,3-Dimethoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form amides.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-dimethoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Thionyl Chloride (SOCl₂): Used in the preparation of 2,3-dimethoxybenzoyl chloride from 2,3-dimethoxybenzoic acid.
Aniline Derivatives: Used in substitution reactions to form amides.
Lithium Aluminum Hydride (LiAlH₄): Used in reduction reactions.
Major Products:
2,3-Dimethoxybenzoic Acid: Formed via hydrolysis.
Substituted Secondary Amides: Formed via substitution reactions with amines.
相似化合物的比较
2,4-Dimethoxybenzoyl Chloride: Similar structure but with methoxy groups at the 2 and 4 positions.
3,5-Dimethoxybenzoyl Chloride: Methoxy groups at the 3 and 5 positions.
Uniqueness: 2,3-Dimethoxybenzoyl chloride is unique due to the specific positioning of the methoxy groups, which affects its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals that require specific structural features .
属性
IUPAC Name |
2,3-dimethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNBCSPQVSUBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374302 | |
| Record name | 2,3-dimethoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-06-4 | |
| Record name | 2,3-dimethoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7169-06-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,3-Dimethoxybenzoyl chloride used in the synthesis of sequestering agents for actinides?
A: 2,3-Dimethoxybenzoyl chloride serves as a precursor to catechol (2,3-dihydroxybenzene) moieties. Catechol groups exhibit strong chelating properties towards metal ions, including actinides like plutonium. This is due to the arrangement of oxygen atoms within the catechol structure, which allows for effective coordination with metal centers. [, , ]
Q2: Can you explain the role of 2,3-Dimethoxybenzoyl chloride in the synthesis of cyclododecane-r-1,c-5,c-9-triyl tris(2,3-dihydroxybenzoate)?
A: In the synthesis of cyclododecane-r-1,c-5,c-9-triyl tris(2,3-dihydroxybenzoate), 2,3-Dimethoxybenzoyl chloride reacts with cyclododecane-r-1,c-5,c-9-triol. This reaction forms cyclododecane-r-1,c-5,c-9-triyl tris(2,3-dimethoxybenzoate), where the methoxy groups act as protecting groups for the hydroxyl groups on the benzene ring. Subsequent deprotection with boron tribromide yields the final product, containing the desired catechol moieties. []
Q3: What is the significance of synthesizing carbocyclic analogues of enterochelin?
A: Enterochelin is a powerful iron-chelating agent produced by bacteria. Synthesizing carbocyclic analogues, like cyclododecane-r-1,c-5,c-9-triyl tris(2,3-dihydroxybenzoate), allows researchers to study the relationship between structure and metal-binding affinity. These studies may offer insights into developing more effective chelating agents for various applications, including the sequestration of toxic metals. []
Q4: Are there any alternative reagents to 2,3-Dimethoxybenzoyl chloride for introducing catechol groups?
A: While 2,3-Dimethoxybenzoyl chloride is commonly used, alternative methods exist for introducing catechol units. One approach involves using 2,3-dioxomethylene, as described in the synthesis of N,N',N'',N'''-tetra(2,3-dihydroxybenzoyl)tetraazacyclotetradecane and -hexadecane. [] The choice of reagent often depends on the specific synthetic requirements and target molecule.
Q5: What are the challenges associated with the synthesis of complex molecules containing multiple catechol groups?
A: Achieving high yields in multi-step syntheses involving catechol derivatives can be challenging. The reactivity of catechol groups necessitates the use of protecting groups, which need careful installation and removal. Purification of intermediates and the final product can also pose significant challenges due to the polarity and potential for oxidation of catechol-containing molecules. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1334041.png)


![2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid](/img/structure/B1334045.png)


![3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B1334051.png)





